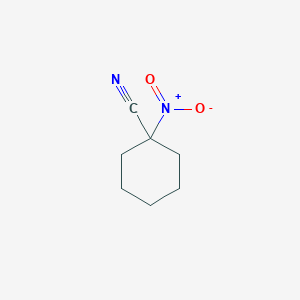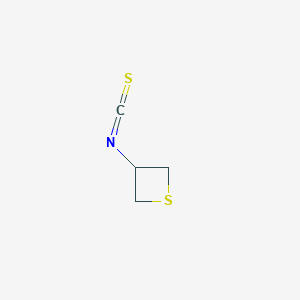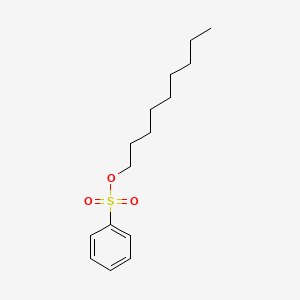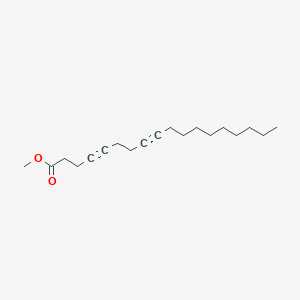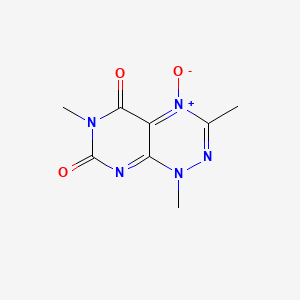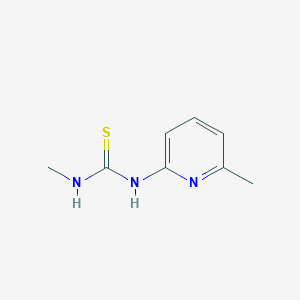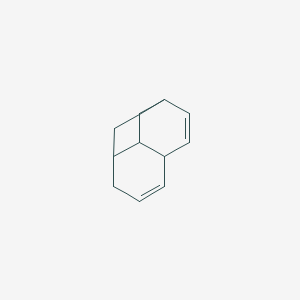
2,7-Methanonaphthalene, 1,2,4a,7,8,8a-hexahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Methanonaphthalene, 1,2,4a,7,8,8a-hexahydro- is a polycyclic hydrocarbon compound It is characterized by its unique structure, which includes a fused ring system with both saturated and unsaturated carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Methanonaphthalene, 1,2,4a,7,8,8a-hexahydro- typically involves the Diels-Alder reaction, a well-known method for constructing polycyclic structures. The reaction between a diene and a dienophile under thermal conditions leads to the formation of the desired compound. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Catalysts may also be employed to improve the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Methanonaphthalene, 1,2,4a,7,8,8a-hexahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce functional groups such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives and nitro compounds.
Aplicaciones Científicas De Investigación
2,7-Methanonaphthalene, 1,2,4a,7,8,8a-hexahydro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2,7-Methanonaphthalene, 1,2,4a,7,8,8a-hexahydro- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the functional groups present on the compound and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2H-2,4a-Methanonaphthalen-8(5H)-one, 1,3,4,6,7,8a-hexahydro-1,1,5,5-tetramethyl-
- 1-Naphthalenol, 1,2,3,4,4a,7,8,8a-octahydro-1,6-dimethyl-4-(1-methylethyl-)
- 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-
Uniqueness
2,7-Methanonaphthalene, 1,2,4a,7,8,8a-hexahydro- is unique due to its specific ring structure and the presence of both saturated and unsaturated carbon atoms. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in synthesis and materials science.
Propiedades
Número CAS |
58008-61-0 |
|---|---|
Fórmula molecular |
C11H14 |
Peso molecular |
146.23 g/mol |
Nombre IUPAC |
tricyclo[5.3.1.04,9]undeca-2,5-diene |
InChI |
InChI=1S/C11H14/c1-3-10-4-2-9-5-8(1)6-11(10)7-9/h1-4,8-11H,5-7H2 |
Clave InChI |
XGXAULPCJNRIKG-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1C=CC3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Nitro-5-(prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14604866.png)
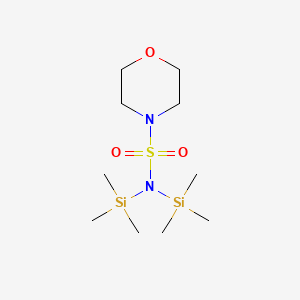
![1-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14604881.png)
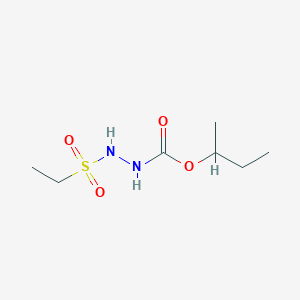

![5-Ethyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium](/img/structure/B14604908.png)
